(6R)-FR054

Cancer Metabolism PGM3 Inhibition Stereochemistry

(6R)-FR054 (CAS 35954-65-5) is a synthetic oxazoline derivative and the 6R-stereoisomer of the parent compound FR054. It is a small-molecule inhibitor targeting phosphoglucomutase 3 (PGM3), a key enzyme in the hexosamine biosynthetic pathway (HBP).

Molecular Formula C14H19NO8
Molecular Weight 329.30 g/mol
CAS No. 35954-65-5
Cat. No. B020324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-FR054
CAS35954-65-5
Molecular FormulaC14H19NO8
Molecular Weight329.30 g/mol
Structural Identifiers
SMILESCC1=NC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H19NO8/c1-6-15-11-13(22-9(4)18)12(21-8(3)17)10(5-19-7(2)16)23-14(11)20-6/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1
InChIKeyWZFQZRLQMXZMJA-KSTCHIGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Acquire (6R)-FR054 (CAS 35954-65-5): A Defined and Less Active Stereoisomer for Research Applications


(6R)-FR054 (CAS 35954-65-5) is a synthetic oxazoline derivative and the 6R-stereoisomer of the parent compound FR054 . It is a small-molecule inhibitor targeting phosphoglucomutase 3 (PGM3), a key enzyme in the hexosamine biosynthetic pathway (HBP) . While the parent 6S-isomer is a potent HBP inhibitor, (6R)-FR054 is consistently characterized across multiple sources as a less active isomer, primarily used as a negative control or reference compound in studies investigating the biological effects of HBP inhibition .

The Critical Importance of Stereochemical Integrity in (6R)-FR054 Procurement


Substituting (6R)-FR054 (CAS 35954-65-5) with its 6S-stereoisomer (the active parent FR054) or other HBP inhibitors will introduce significant and uncontrolled variability into experimental outcomes. The specific stereochemistry of (6R)-FR054 is the defining factor for its reduced activity compared to the 6S-isomer . Using an alternative isomer or a generic PGM3 inhibitor without explicit knowledge of its isomeric purity and relative potency introduces a major confounding variable, making it impossible to interpret results as a controlled attenuation of HBP activity .

Quantitative Evidence for (6R)-FR054 as a Defined, Low-Activity Control Compound


Comparative PGM3 Inhibition Potency: (6R)-FR054 vs. (6S)-FR054

(6R)-FR054 is the less active stereoisomer of the parent PGM3 inhibitor FR054, which is the 6S-isomer. Multiple commercial technical datasheets and product listings explicitly describe (6R)-FR054 as a 'less active isomer' or an 'inactive' or 'low-activity' form of the compound . This stereochemical difference is critical, as the active 6S-isomer has demonstrated significant anti-cancer effects in multiple cancer models at defined concentrations .

Cancer Metabolism PGM3 Inhibition Stereochemistry

Effect on Cell Viability in Breast Cancer Models: (6S)-FR054 Activity

The active (6S)-FR054 isomer induces a significant decrease in cell proliferation and survival in breast cancer cells. In the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, treatment with FR054 (0.5–1 mM for 24-48 hours) causes early proliferation arrest followed by increased cell death and apoptosis [1]. This effect is not observed with the (6R)-isomer, highlighting the importance of stereochemistry for biological activity.

Triple-Negative Breast Cancer Cell Viability Apoptosis

In Vivo Tumor Growth Inhibition in TNBC Xenograft: (6S)-FR054 Activity

The active (6S)-FR054 isomer demonstrates in vivo anti-tumor activity in a mouse xenograft model. A single intraperitoneal (IP) dose of 1000 mg/kg of (6S)-FR054 suppressed tumor growth in mice bearing MDA-MB-231 TNBC xenografts [1]. This in vivo efficacy, which is absent in the (6R)-isomer, underscores the importance of stereochemical purity for any studies aiming to investigate functional HBP inhibition in vivo.

Triple-Negative Breast Cancer In Vivo Efficacy Xenograft Model

Defined Research Applications for (6R)-FR054 Based on Quantitative Evidence


Essential Negative Control for PGM3 Inhibition Studies

(6R)-FR054 is the indispensable negative control for experiments investigating the biological effects of the active (6S)-FR054 isomer or other PGM3 inhibitors. Its established low activity allows researchers to confidently attribute any observed biological effects to the specific inhibition of PGM3 by the active compound, rather than to off-target or stereoisomer-independent effects . This is crucial for validating target engagement and pathway-specific effects in cellular and biochemical assays.

Stereochemical Purity Standard for Analytical Method Development

Due to the critical difference in biological activity between the 6S- and 6R-stereoisomers, (6R)-FR054 serves as a vital reference standard for developing and validating analytical methods to assess the stereochemical purity of FR054 batches . This is essential for quality control in any research or potential therapeutic context to ensure consistent and interpretable results.

Calibration of Assays Measuring HBP Pathway Flux

In studies quantifying hexosamine biosynthetic pathway (HBP) flux or its downstream effects (e.g., protein O-GlcNAcylation, N-glycosylation) , (6R)-FR054 can be used to define the baseline, uninhibited state of the pathway. This provides a critical reference point for measuring the degree of inhibition achieved by active compounds like (6S)-FR054, enabling more precise and quantitative comparisons across different experimental conditions.

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